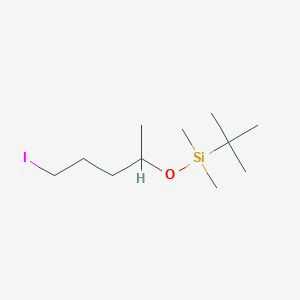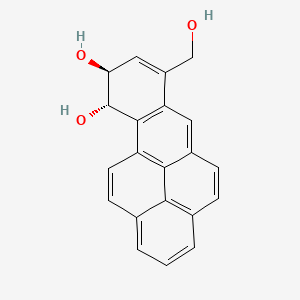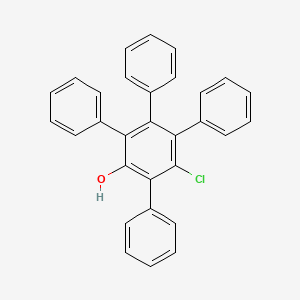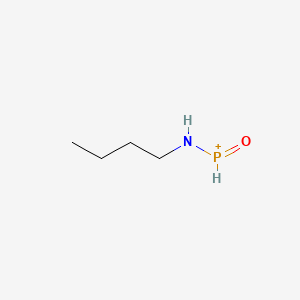
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, also known as 2-(Tricyanovinyl)-1-benzylpyrrole, is an organic compound with the molecular formula C16H10N4. This compound is characterized by the presence of a benzyl group attached to a pyrrole ring, which is further connected to an ethenetricarbonitrile moiety. It is a versatile compound with significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, typically involves the reaction of 1-benzylpyrrole with tricyanovinyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the tricyanovinyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, can be compared with other similar compounds such as:
1-Benzylpyrrole: Lacks the tricyanovinyl group, making it less reactive.
2-(Tricyanovinyl)pyrrole: Lacks the benzyl group, affecting its solubility and reactivity.
1-Benzyl-2-(tricyanovinyl)benzene: Similar structure but with a benzene ring instead of a pyrrole ring, leading to different chemical properties.
The uniqueness of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, lies in its combination of the benzyl and tricyanovinyl groups attached to the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
| 73927-55-6 | |
Formule moléculaire |
C16H10N4 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
2-(1-benzylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H10N4/c17-9-14(10-18)15(11-19)16-7-4-8-20(16)12-13-5-2-1-3-6-13/h1-8H,12H2 |
Clé InChI |
SWHDMUGSDSLCTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC=C2C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)





